5-Chloro-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
CAS No.:
Cat. No.: VC15854474
Molecular Formula: C10H7ClFN3O2
Molecular Weight: 255.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H7ClFN3O2 |
|---|---|
| Molecular Weight | 255.63 g/mol |
| IUPAC Name | 5-chloro-1-[(4-fluorophenyl)methyl]triazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C10H7ClFN3O2/c11-9-8(10(16)17)13-14-15(9)5-6-1-3-7(12)4-2-6/h1-4H,5H2,(H,16,17) |
| Standard InChI Key | WINJDNNJKZHGMZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1CN2C(=C(N=N2)C(=O)O)Cl)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a 1,2,3-triazole ring substituted at the 1-position with a 4-fluorobenzyl group and at the 4-position with a carboxylic acid moiety. A chlorine atom occupies the 5-position of the triazole core, creating a planar heterocyclic system with delocalized π-electrons. The canonical SMILES representation, C1=CC(=CC=C1CN2C(=C(N=N2)C(=O)O)Cl)F, highlights the spatial arrangement of the fluorophenyl and triazole-carboxylic acid groups. X-ray crystallographic studies of analogous triazole derivatives reveal that such molecules typically adopt a nearly planar conformation, with the benzyl and carboxylic acid substituents oriented perpendicular to the triazole plane to minimize steric hindrance .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₇ClFN₃O₂ | |
| Molecular Weight | 255.63 g/mol | |
| IUPAC Name | 5-chloro-1-[(4-fluorophenyl)methyl]triazole-4-carboxylic acid | |
| Canonical SMILES | C1=CC(=CC=C1CN2C(=C(N=N2)C(=O)O)Cl)F | |
| XLogP3-AA (Predicted) | 2.1 | |
| Hydrogen Bond Donors | 1 (COOH) | |
| Hydrogen Bond Acceptors | 5 (3 triazole N, 1 COOH O, 1 F) |
Spectroscopic Characteristics
While specific spectroscopic data for this compound remains limited in publicly available literature, analogous 1,2,3-triazole-4-carboxylic acids exhibit distinctive IR absorption bands at 1700–1750 cm⁻¹ (C=O stretch), 3100–3500 cm⁻¹ (O-H stretch), and 1500–1600 cm⁻¹ (triazole ring vibrations) . Nuclear magnetic resonance (NMR) spectra typically show signals for the benzyl methylene protons at δ 5.2–5.6 ppm and aromatic protons in the δ 7.0–7.5 ppm range, with fluorine-19 NMR displaying a singlet near δ -115 ppm for the para-fluorine .
Synthetic Methodologies
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most common route to 1,4-disubstituted 1,2,3-triazoles involves CuAAC, also known as "click chemistry." For this compound, the synthesis likely proceeds via:
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Preparation of 4-fluorobenzyl azide: Reaction of 4-fluorobenzyl bromide with sodium azide in dimethylformamide (DMF) at 60°C.
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Cycloaddition with propiolic acid derivatives: Copper(I)-catalyzed reaction between the azide and a chloro-substituted propiolic acid ester, followed by hydrolysis to yield the carboxylic acid .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Azide formation | NaN₃, DMF, 60°C, 12 h | 85% |
| Cycloaddition | CuSO₄·5H₂O, sodium ascorbate, H₂O/t-BuOH, rt | 78% |
| Ester hydrolysis | NaOH, EtOH/H₂O, reflux | 95% |
Alternative Routes
Microwave-assisted synthesis has been explored for similar triazoles, reducing reaction times from hours to minutes while maintaining yields >70% . Recent advances in flow chemistry also enable continuous production of triazole intermediates, though scalability for this specific derivative remains untested .
Biological Activities and Mechanism of Action
Antimicrobial Activity
Preliminary assays on triazole-carboxylic acid derivatives show:
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Bacteriostatic effects: MIC = 32–64 μg/mL against Staphylococcus aureus and Escherichia coli.
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Biofilm disruption: 50% reduction in Pseudomonas aeruginosa biofilm formation at 25 μM.
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Synergy with β-lactams: 4–8-fold potentiation of ampicillin activity against MRSA.
| Parameter | Requirement |
|---|---|
| Personal protective equipment | Nitrile gloves, ANSI-approved goggles, lab coat |
| Ventilation | Fume hood for powder handling |
| Storage | Desiccator, 2–8°C, inert atmosphere |
Environmental Impact
No ecotoxicity data exists for this specific compound, but structurally similar triazoles exhibit:
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Biodegradation: 28–35% mineralization in 28-day OECD 301B tests .
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Aquatic toxicity: LC₅₀ > 100 mg/L for Daphnia magna, indicating low acute hazard .
Recent Advances and Future Directions
Drug Delivery Innovations
Encapsulation in PLGA nanoparticles (150–200 nm diameter) improves triazole carboxylic acid bioavailability 3.2-fold in rat models, with sustained release over 72 hours . Ligand-targeted liposomes conjugated to folate receptors enhance tumor accumulation by 8× compared to free drug .
Hybrid Molecule Development
Recent strategies conjugate the triazole core to:
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